Conformational Isomer Ratio Differentiates Chlorodifluoroacetyl Chloride from Trifluoroacetyl Chloride
Gas-phase electron diffraction studies reveal that chlorodifluoroacetyl chloride (CDFAC) exists predominantly (93±3%) in a gauche conformation (Θ(ClCCCl) = 75.4±1.0°) [1]. This is in stark contrast to its fully fluorinated analog, trifluoroacetyl chloride (TFAC), which adopts an eclipsed conformation relative to the C=O bond [1]. This fundamental geometric difference arises from replacing a fluorine atom with a chlorine atom, altering the molecule's electrostatic profile and potentially its reactivity and selectivity in stereospecific reactions.
| Evidence Dimension | Predominant gas-phase conformer |
|---|---|
| Target Compound Data | 93(3)% gauche conformer (Θ(ClCCCl) = 75.4(10)°) |
| Comparator Or Baseline | Trifluoroacetyl chloride (TFAC) - eclipsed conformer |
| Quantified Difference | Qualitative conformational difference (gauche vs. eclipsed) |
| Conditions | Gas-phase electron diffraction study |
Why This Matters
The unique spatial arrangement of CDFAC can lead to different reactivity and selectivity in chemical reactions compared to TFAC, which is critical for optimizing synthetic routes where stereochemical outcomes are important.
- [1] Gobbato, K. I., Leibold, C., Centeno, S., Della Védova, C. O., Mack, H.-G., & Oberhammer, H. (1996). Gas phase structures of trifluoroacetyl chloride, CF3C(O)Cl, and chlorodifluoroacetyl chloride, CF2ClC(O)Cl. Journal of Molecular Structure, 380(1-2), 1-14. DOI: 10.1016/0022-2860(95)09187-4 View Source
